Blasticidin S
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862825 | |
| Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |
| Record name | Blasticidin-S | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |
| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals | |
CAS No. |
2079-00-7 | |
| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanism of Action in Protein Synthesis
Ribosomal Target Identification and Binding Dynamics
Blasticidin S binds to the ribosome in a manner that interferes with the proper positioning and function of transfer RNA (tRNA), particularly within the P-site. researchgate.netresearchgate.netumassmed.edu
Interaction with Prokaryotic Ribosomes (70S)
This compound is a potent inhibitor of protein synthesis in bacteria, which possess 70S ribosomes. researchgate.netfermentek.commdpi.com Crystal structures of this compound bound to the bacterial 70S ribosome, such as from Thermus thermophilus, have revealed its binding site within the 50S subunit at the P-site. researchgate.netnih.govoup.com Studies have shown that this compound enhances tRNA binding to the P-site of the large ribosomal subunit in Escherichia coli 70S ribosomes. researchgate.netpnas.org It also influences the dynamics of pretranslocation ribosomes, slowing down spontaneous intersubunit rotation. researchgate.netpnas.org While it affects ribosome dynamics, this compound has been found to have a negligible effect on elongation factor G (EF-G) catalyzed translocation of tRNA and mRNA in prokaryotes. researchgate.netpnas.org
Interaction with Eukaryotic Ribosomes (80S)
This compound is also a potent inhibitor of protein synthesis in eukaryotes, which have 80S ribosomes. researchgate.netfermentek.com It binds to the 80S ribosome in eukaryotes, interfering with the elongation step of protein translation. fermentek.com Similar to its interaction with prokaryotic ribosomes, this compound targets the peptidyl transferase center of the eukaryotic 80S ribosome. researchgate.netoup.comresearchgate.net Research indicates that this compound inhibits both translation elongation and termination in mammalian systems. oup.comoup.com When bound to mammalian terminating ribosomes, this compound causes a greater distortion of the 3' CCA tail of the P-site tRNA compared to bacterial ribosomes. oup.comoup.com
Binding Site within the Peptidyl Transferase Center (PTC)
This compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit. umassmed.eduresearchgate.netnih.govplos.org This center is crucial for catalyzing peptide bond formation. plos.org Structural studies have shown that this compound occupies the P-site within the large ribosomal subunit. researchgate.netumassmed.edunih.gov Specifically, it interacts with nucleotides in the P-loop of the ribosomal RNA. researchgate.netresearchgate.netpdbj.orgrcsb.org
Molecular Mimicry of Transfer RNA (tRNA) 3' CCA End
This compound exhibits molecular mimicry of the 3' CCA end of tRNA, particularly when tRNA is bound in the P-site. researchgate.netresearchgate.netpnas.orgpdbj.orgrcsb.org Two molecules of this compound can interact with the P-loop and form base pairs with universally conserved guanine (B1146940) residues (G2251 and G2252 in E. coli 70S numbering) of the 23S ribosomal RNA. researchgate.netnih.govpnas.org These interactions closely resemble the base pairing of the two cytosine residues (C74 and C75) of the conserved CCA 3' terminus of P-site bound tRNA. researchgate.netresearchgate.netpnas.orgpdbj.orgrcsb.org While initially proposed to inhibit protein synthesis by competing with tRNA binding to the P-site, biochemical studies have shown that this compound actually enhances P-site binding of aminoacyl-CACCA, a mimic of the 3' end of aminoacylated tRNA. researchgate.netpnas.org
Impact on Translational Elongation
This compound significantly impacts the translational elongation process by interfering with tRNA dynamics and positioning on the ribosome. researchgate.netoup.comumassmed.edu
Effects on P-site tRNA Binding and Conformation
This compound enhances tRNA binding to the P-site of the large ribosomal subunit. researchgate.netumassmed.edupnas.org A key aspect of its mechanism is the induction of a deformed conformation in the P-site tRNA. researchgate.netumassmed.edunih.govpnas.org The crystal structure of the ribosome complex bound with this compound reveals that the antibiotic bends the 3' terminus of the P-site tRNA towards the A-site of the large ribosomal subunit. researchgate.netumassmed.eduumassmed.edupnas.org This stabilization of the deformed conformation of P-site tRNA by this compound strongly inhibits peptidyl-tRNA hydrolysis by release factors and, to a lesser extent, peptide bond formation. researchgate.netumassmed.eduumassmed.edupnas.org Biochemical experiments support that this compound is a more efficient inhibitor of translation termination than of peptidyl transfer. umassmed.edu In eukaryotic ribosomes, this distortion of the P-site tRNA 3' CCA tail is reported to be even larger than in bacterial ribosomes. oup.comoup.com This distortion delays both peptide bond formation and peptidyl-tRNA hydrolysis. oup.comoup.com this compound also inhibits spontaneous intersubunit rotation in pretranslocation ribosomes. researchgate.netpnas.org
Here is a summary of key interactions and effects:
| Ribosomal Component | Interaction/Effect of this compound | Organism Type | Source(s) |
| 70S Ribosome | Potent inhibitor of protein synthesis | Prokaryotic | researchgate.netfermentek.commdpi.com |
| 80S Ribosome | Potent inhibitor of protein synthesis, interferes with elongation | Eukaryotic | researchgate.netfermentek.com |
| Large Subunit (50S/60S) | Binds to the P-site | Prokaryotic/Eukaryotic | researchgate.netumassmed.edunih.gov |
| Peptidyl Transferase Center (PTC) | Binds within this region | Prokaryotic/Eukaryotic | umassmed.eduresearchgate.netnih.govplos.org |
| P-loop (rRNA) | Interacts and forms base pairs with conserved nucleotides (G2251, G2252) | Prokaryotic | researchgate.netresearchgate.netnih.govpnas.orgpdbj.orgrcsb.org |
| P-site tRNA | Enhances binding | Prokaryotic | researchgate.netumassmed.edupnas.org |
| P-site tRNA 3' CCA End | Molecular mimicry, induces deformed conformation | Prokaryotic/Eukaryotic | researchgate.netrpicorp.comumassmed.eduresearchgate.netumassmed.edunih.govoup.compnas.orgpdbj.orgrcsb.org |
| Intersubunit Rotation | Slows down spontaneous rotation in pretranslocation ribosomes | Prokaryotic | researchgate.netpnas.org |
| Peptide Bond Formation | Inhibits (to a lesser extent) | Prokaryotic/Eukaryotic | researchgate.netumassmed.eduumassmed.eduoup.compnas.org |
| Peptidyl-tRNA Hydrolysis | Strongly inhibits (mediated by release factors) | Prokaryotic/Eukaryotic | researchgate.netumassmed.eduumassmed.eduoup.compnas.org |
Inhibition of Peptide Bond Formation (Peptidyl Transferase Activity)
This compound inhibits the formation of peptide bonds, a reaction catalyzed by the peptidyl transferase center. pnas.orgumassmed.eduwikipedia.orgnih.govnih.gov While it does inhibit this crucial step of translation elongation, research indicates that its inhibitory effect on peptide bond formation is less pronounced compared to its impact on translation termination. pnas.orgumassmed.eduwikipedia.orgnih.govnih.gov The deformed conformation of the P-site tRNA, stabilized by BlaS binding, plays a role in this inhibition. pnas.orgumassmed.edunih.govnih.gov The altered position of the P-site tRNA's CCA end may sterically hinder the proper access of aminoacyl-tRNA to the A site on the 50S subunit, thereby impeding the peptidyl transfer reaction. pnas.org Studies have also shown that this compound is competitive with puromycin (B1679871), an antibiotic known to act as a tRNA mimic and accept the nascent peptide chain, suggesting that BlaS affects a similar functional site or mechanism within the PTC. wikipedia.orgpsu.edu
Influence on Ribosomal Subunit Rotation and Translocation
This compound influences the dynamic movements of the ribosome, specifically by slowing down the spontaneous intersubunit rotation that occurs in pretranslocation ribosomes. pnas.orgresearchgate.netnih.govresearchgate.net This effect is linked to the antibiotic's ability to enhance tRNA binding to the P site of the large ribosomal subunit. pnas.orgnih.govresearchgate.net By stabilizing the P-site tRNA in the classical P/P state, BlaS likely inhibits the counterclockwise rotation of the 30S subunit, which is normally coupled to the movement of deacylated tRNA into the hybrid P/E state. researchgate.netresearchgate.net Despite its impact on spontaneous rotation, this compound has been shown to have a negligible effect on the translocation of tRNA and mRNA catalyzed by elongation factor G (EF-G). pnas.orgnih.govresearchgate.net Furthermore, the stabilization of the non-rotated (NR) conformation of the ribosome by this compound leads to a reduced affinity of the ribosome for EF-G. mdpi.com
Impact on Translational Termination
A significant aspect of the this compound mechanism of action is its potent and specific inhibition of translation termination. pnas.orgoup.comwikipedia.orgnih.govnih.govfishersci.canih.govresearchgate.netoup.comnih.govfishersci.fi Research highlights that BlaS is a more efficient inhibitor of this final stage of protein synthesis compared to its effect on peptide bond formation during elongation. pnas.orgfishersci.ca The deformed conformation of the P-site tRNA induced by BlaS is a key factor in this strong inhibition, particularly affecting the hydrolysis of peptidyl-tRNA by release factors. pnas.orgumassmed.edunih.govnih.govnih.gov
Inhibition of Peptidyl-tRNA Hydrolysis by Release Factors (e.g., RF1)
This compound effectively inhibits the release of the newly synthesized peptide chain from the P-site tRNA, a process mediated by protein release factors such as RF1 in bacteria and eRF1 in eukaryotes. pnas.orgumassmed.eduoup.comnih.govnih.govfishersci.canih.govresearchgate.netoup.comfishersci.fi The chemical reaction of peptide bond formation shares mechanistic similarities with the peptidyl-tRNA hydrolysis catalyzed by RF1 and RF2. pnas.org In eukaryotic systems, while BlaS does not prevent the recognition of stop codons by eRF1, it interferes with the proper accommodation of eRF1 into the peptidyl transferase center. oup.comnih.govresearchgate.netoup.com Structural studies suggest that in the presence of this compound, the catalytic domain of RF1 can be displaced from the PTC, even as the codon-recognition domain remains engaged with the stop codon in the decoding center. biorxiv.org The distorted CCA end of the P-site tRNA, caused by BlaS binding, is thought to contribute to this inhibition by potentially blocking the access of release factors to the A site on the 50S subunit. pnas.org
Modulation of Nonsense-Mediated mRNA Decay
In human cells, this compound has been observed to inhibit the nonsense-mediated mRNA decay (NMD) pathway. oup.comnih.govresearchgate.netoup.com NMD is a surveillance mechanism in eukaryotes that typically degrades mRNAs containing premature termination codons (PTCs) to prevent the production of potentially harmful truncated proteins. molbiolcell.org Active translation and termination at a PTC are generally required for NMD activation. molbiolcell.org Studies have shown that this compound treatment does not appear to promote NMD by causing stalled termination complexes; instead, its presence leads to the stabilization of mRNAs that contain premature stop codons. oup.com This effect aligns with the understanding that inhibition of translation by certain antibiotics can protect nonsense mRNAs from degradation by the NMD pathway. oup.com
Enhancement of Protein Production from Premature Termination Codons
Intriguingly, at subinhibitory concentrations, this compound has been shown to modulate the dynamics of translation at premature termination codons, resulting in an enhanced production of proteins from such mRNAs. oup.comnih.govresearchgate.netoup.com Nonsense mutations introduce PTCs into mRNA sequences, commonly leading to the synthesis of truncated, non-functional proteins and a decrease in mRNA stability due to NMD. biorxiv.org The ability of this compound to influence translation at PTCs and potentially increase the yield of full-length or readthrough proteins highlights its potential as a starting point for the development of therapeutic compounds aimed at suppressing translation termination in genetic diseases caused by premature termination codons. pnas.orgumassmed.edufishersci.canih.gov
Comparative Analysis of Mechanism across Organisms
Bacterial Ribosomal Interactions versus Eukaryotic Ribosomal Interactions
This compound inhibits protein synthesis in both prokaryotic (70S) and eukaryotic (80S) ribosomes. toku-e.comwikipedia.orgfermentek.comagscientific.com While it affects both types, the fundamental mechanism involves binding to the ribosomal P-site, which strengthens tRNA binding and impedes subsequent peptide synthesis. toku-e.comtoku-e.com
Detailed research, including crystal structures of this compound bound to ribosomal complexes, has shed light on these interactions. This compound binds to the P site of the large ribosomal subunit. pnas.orgumassmed.edu In bacterial ribosomes (like the Escherichia coli 70S ribosome), this compound interacts with specific universally conserved nucleotides in the 23S ribosomal RNA (rRNA) within the P-loop, forming base pairs that mimic those of the CCA 3' terminus of P-site tRNA. pnas.orgumassmed.edu Specifically, two molecules of this compound can interact with G2251 and G2252 of the 23S rRNA. pnas.orgumassmed.edu This interaction is localized within the 50S ribosomal subunit. jst.go.jp
In eukaryotic ribosomes (like the Saccharomyces cerevisiae and Homo sapiens ribosomes), this compound also targets the PTC on the large ribosomal subunit and binds to the P-site. royalsocietypublishing.orgmdpi.com The binding mode of this compound within the PTC P-site is notably conserved between eukaryotes and prokaryotes. mdpi.com A conserved residue, G4196 in human ribosomes (corresponding to G2619 in yeast numbering), establishes a similar hydrogen bonding network with this compound as observed in bacterial ribosomes. mdpi.com
However, studies have indicated some differences in the extent of the effect on tRNA conformation. When bound to mammalian terminating ribosomes, this compound distorts the 3'CCA tail of the P-site tRNA to a greater extent than reported for bacterial ribosomes. researchgate.net This increased distortion in eukaryotes contributes to delaying both peptide bond formation and peptidyl-tRNA hydrolysis. researchgate.net
This compound's binding to the P-site impedes protein synthesis through a unique mechanism by bending the 3' terminus of the P-site tRNA towards the A site of the large ribosomal subunit. pnas.org This stabilization of a deformed P-site tRNA conformation inhibits peptide bond formation and, more strongly, peptidyl-tRNA hydrolysis mediated by release factors. pnas.orgumassmed.edu While this compound does not inhibit stop codon recognition by the eukaryotic release factor 1 (eRF1), it interferes with the accommodation of eRF1 into the peptidyl transferase center. researchgate.net
Despite the conserved binding site, the precise structural nuances and their differential impact on the dynamics of bacterial versus eukaryotic translation termination and elongation are areas of ongoing research. The ability of this compound to inhibit protein synthesis in both systems makes it a broad-spectrum inhibitor. ibiantech.com
While specific comparative data tables on binding affinities or inhibition constants for bacterial versus eukaryotic ribosomes were not extensively detailed in the search results, the consistent reports of this compound inhibiting protein synthesis in both systems by binding to the P-site underscore its broad activity. toku-e.comwikipedia.orgfermentek.comagscientific.comibiantech.com The observed difference in the degree of P-site tRNA distortion suggests potential variations in the downstream effects on translational steps between the two ribosomal types. researchgate.net
Data Summary Table: this compound Ribosomal Interaction
| Feature | Bacterial Ribosomes (70S) | Eukaryotic Ribosomes (80S) |
| Target Site | P-site on the large ribosomal subunit (50S) | P-site on the large ribosomal subunit (60S) |
| Primary Binding Location | Peptidyl Transferase Center (PTC) | Peptidyl Transferase Center (PTC) |
| Interacting rRNA | 23S rRNA (e.g., G2251, G2252 in E. coli) pnas.orgumassmed.edu | rRNA (e.g., conserved G residue) mdpi.com |
| Effect on P-site tRNA | Bends 3' terminus towards A site pnas.org | Bends 3' terminus towards A site, potentially to a greater extent than in bacteria pnas.orgresearchgate.net |
| Impact on Peptide Bond Formation | Inhibits pnas.orgumassmed.edu | Inhibits pnas.orgumassmed.eduresearchgate.net |
| Impact on Peptidyl-tRNA Hydrolysis | Inhibits (strongly) pnas.orgumassmed.edu | Inhibits (strongly) pnas.orgumassmed.eduresearchgate.net |
| Impact on Termination | Inhibits (interferes with release factors) pnas.orgumassmed.edu | Interferes with eRF1 accommodation researchgate.net |
Biosynthesis and Genetic Regulation
Producer Organism: Streptomyces griseochromogenes
Blasticidin S is naturally produced by the soil bacterium Streptomyces griseochromogenes. ebi.ac.uknih.govasm.orgagscientific.com This actinomycete is the original source from which the antibiotic was first isolated. asm.orgresearchgate.net Streptomyces griseochromogenes is known for its ability to produce a variety of secondary metabolites, including antibiotics. However, genetic manipulation of this native producer can be challenging due to effective DNA uptake barrier systems. asm.orgresearchgate.net
Biosynthetic Gene Cluster Analysis
The genes responsible for this compound biosynthesis are organized into a dedicated gene cluster, denoted as bls. asm.orgresearchgate.net The bls gene cluster was first reported in 1998, and its sequence analysis has provided significant insights into the enzymes involved in the biosynthetic pathway. researchgate.net Evidence suggests that a contiguous section of approximately 20 kb within the Streptomyces griseochromogenes genome defines this cluster. ebi.ac.uknih.govwikipedia.orgcapes.gov.br
Analysis of the open reading frames (ORFs) within the bls cluster has revealed the presence of genes encoding enzymes consistent with the expected biochemical steps of this compound assembly. ebi.ac.uknih.govcapes.gov.br Key enzymes identified include an arginine 2,3-aminomutase (BlsG), a cytosylglucuronic acid synthase (CGA synthase), and a guanidino N-methyltransferase (BlsL). ebi.ac.uknih.govwikipedia.orgcapes.gov.br BlsG is a radical SAM enzyme that catalyzes the conversion of arginine. researchgate.netresearchgate.net CGA synthase is responsible for the initial step involving the combination of UDP-glucuronic acid with cytosine to form cytosylglucuronic acid (CGA). nih.govwikipedia.org BlsL is involved in the methylation step, specifically the conversion of demethylthis compound to this compound. asm.orgresearchgate.net
Recent studies have further elucidated the roles of specific enzymes within the cluster. For instance, the radical S-adenosylmethionine enzyme BlsE has been shown to catalyze the dehydration of cytosylglucuronic acid. acs.orgfigshare.com The pyridoxal (B1214274) phosphate-dependent enzyme BlsH catalyzes an α,β-dehydration coupled to amination, leading to the formation of cytosinine, which forms the sugar core of this compound. acs.orgfigshare.com The ATP-grasp ligase BlsI catalyzes the amide bond formation between cytosinine and β-arginine, yielding demethylthis compound. acs.orgfigshare.com Additionally, a tRNA-dependent aminoacyltransferase, BlsK, containing a [3Fe-4S] cluster, has been identified as catalyzing the leucyl transfer from leucyl-tRNA to the β-amino group on the arginine side chain of demethylthis compound, forming leucyldemethylthis compound (LDBS). nih.govpnas.org This leucylation step has been proposed as a potential self-resistance mechanism during biosynthesis. researchgate.netnih.govpnas.org
The bls gene cluster also includes blsM, a gene directing the production of free cytosine, with cytidine (B196190) monophosphate serving as the precursor. nih.govebi.ac.uk The organization and predicted functions of the genes within the bls cluster are consistent with the modular assembly of the this compound molecule from its distinct structural components: cytosine, an amino deoxyglucuronic acid derivative, and N-methyl β-arginine. ebi.ac.uknih.govcapes.gov.br
Heterologous Production and Pathway Elucidation
Due to the genetic recalcitrance of Streptomyces griseochromogenes, heterologous expression of the bls gene cluster has been pursued to facilitate genetic manipulation and pathway elucidation. asm.orgresearchgate.net The bls gene cluster has been successfully engrafted onto the chromosome of Streptomyces lividans, a more genetically tractable host. ebi.ac.ukasm.orgresearchgate.net
Initial heterologous expression experiments in Streptomyces lividans carrying the bls gene cluster resulted in the production of deaminohydroxythis compound, an inactive form, rather than active this compound. ebi.ac.ukasm.orgresearchgate.net This was attributed to the presence of a this compound deaminase (SLBSD) in Streptomyces lividans that converts this compound to its deaminated derivative. asm.orgnih.gov Disruption of the SLBSD gene in the heterologous host strain Streptomyces lividans LL2 led to the successful production of active this compound in the resulting mutant, Streptomyces lividans WJ2. asm.orgnih.gov This engineered strain has been instrumental in enabling in vivo studies of the this compound biosynthetic pathway. asm.orgresearchgate.net
Heterologous expression and targeted gene disruptions within the bls cluster in Streptomyces lividans have provided crucial data for understanding the function of individual genes and the sequence of enzymatic steps. For example, inactivation of blsL resulted in the accumulation of demethylthis compound, confirming its role as a guanidino methyltransferase acting on this intermediate. asm.orgresearchgate.net Studies involving the disruption of blsF suggested it might have a negative effect on this compound biosynthesis, as its inactivation led to increased yields of this compound and other intermediates. asm.org
While significant progress has been made through gene cluster analysis and heterologous expression, some steps in the this compound biosynthetic pathway still require further investigation. researchgate.net However, the successful reconstitution of this compound production in a heterologous host has bypassed the limitations of working with the native producer and continues to facilitate detailed studies of this intricate biosynthetic route. asm.orgresearchgate.net
Mechanisms of Resistance to Blasticidin S
Enzymatic Inactivation Pathways Enzymatic inactivation is a common strategy employed by organisms to circumvent the effects of antibiotics. In the case of Blasticidin S, specific enzymes catalyze chemical modifications that abolish its biological activityresearchgate.netfrontiersin.org.
This compound Deaminases (bsr, BSD) this compound deaminases are a class of enzymes that inactivate this compound by modifying its cytosine moiety through deaminationresearchgate.netwikipedia.orguniprot.org. Two notable examples are the enzymes encoded by the bsr and BSD genestoku-e.comtoku-e.com.
Origin and Characteristics (Bacillus cereus, Aspergillus terreus) The bsr gene, encoding a this compound deaminase, was originally isolated from Bacillus cereus strain K55-S1toku-e.comtoku-e.comnih.govnih.gov. This gene is approximately 420 base pairs in length and encodes a protein with a molecular weight of about 15 kDatoku-e.comtoku-e.com. The bsr gene has been successfully used as a selectable marker in various organisms, including mammalian cells and Bacillus subtilisnih.govnih.gov.
The BSD gene, also encoding a this compound deaminase, was isolated from the fungus Aspergillus terreus toku-e.comtoku-e.comnih.gov. The BSD gene has an open reading frame of 393 base pairs, encoding a polypeptide of 130 amino acids nih.gov. Studies have shown that the BSD gene can confer a higher transfection frequency compared to bsr in certain cell lines toku-e.comtoku-e.com. Despite performing a similar function, there is no significant sequence homology between the bsr and BSD genes, and they exhibit differences in codon usage nih.gov.
Catalytic Conversion to Deaminohydroxythis compound Both BSR and BSD deaminases catalyze the conversion of this compound to deaminohydroxyblasticidin Stoku-e.comresearchgate.netwikipedia.orguniprot.org. This catalytic reaction involves the deamination of the cytosine base within the this compound moleculeresearchgate.netwikipedia.org. Specifically, the amine group on the cytosine ring is replaced with a hydroxyl groupwikipedia.org. This modification results in the formation of deaminohydroxythis compound, a derivative that is biologically inactivetoku-e.comtoku-e.com. The deaminated product is unable to interact effectively with the ribosome, thereby abolishing the inhibitory effect on protein synthesistoku-e.comtoku-e.comresearchgate.net. The conversion to deaminohydroxythis compound is a crucial step in conferring resistance to this compound in organisms expressing these deaminaseshimedialabs.com.
The catalytic activity can be represented by the following reaction: this compound + H₂O + H⁺ → Deaminohydroxythis compound + NH₄⁺ uniprot.orguniprot.org
This compound Acetyltransferase (bls) Another enzymatic mechanism of resistance to this compound involves acetylation, catalyzed by this compound acetyltransferasetoku-e.cominvivogen.cominvivogen.com.
Origin and Characteristics (Streptoverticillum spp.) The gene encoding this compound acetyltransferase, bls, was isolated from Streptoverticillum spp.toku-e.comtoku-e.cominvivogen.cominvivogen.com. This enzyme is an acetyltransferase that confers resistance to Blasticidin Suniprot.org. The bls gene has been characterized and utilized as a resistance markerinvivogen.com. The protein encoded by bls from Streptomyces morookaense (formerly Streptoverticillium morookaense) has a predicted length of 136 amino acids and functions as an acyltransferaseuniprot.org.
Cellular Transport and Permeability Modifications
Alterations in how this compound enters or is removed from a cell, as well as changes in membrane permeability, can significantly impact its intracellular concentration and thus its effectiveness.
Role of Efflux Pumps (e.g., NorA Multidrug Transporter) in Uptake and Resistance
While multidrug efflux pumps are typically associated with expelling antibiotics from cells, research has revealed an unexpected role for some transporters in the cellular uptake of this compound. The NorA multidrug transporter in Staphylococcus aureus, a known efflux pump for various compounds including fluoroquinolones, has been implicated in facilitating the cellular entry of this compound and its analogs. nih.govasm.orgnih.gov Studies involving laboratory-evolved S. aureus strains resistant to this compound and an analog, P10, found that high levels of resistance were associated with mutations in the norA gene. nih.govasm.org Unexpectedly, resistance correlated with the inactivation of norA, suggesting that a functional NorA transporter facilitates entry rather than efflux of these peptidyl nucleosides. nih.govasm.orgnih.gov This indicates that in these resistant strains, the loss of functional NorA reduces the uptake of this compound, thereby conferring resistance. nih.govasm.org
Identification of Specific Transporters (e.g., Ptr2)
Specific transporters can play a critical role in the uptake of this compound. The proton-dependent oligopeptide transporter (POT) family, conserved across various species from bacteria to mammals, has been identified as being involved in the cellular uptake of this compound. nih.govtandfonline.com In yeasts like Schizosaccharomyces pombe and Saccharomyces cerevisiae, the Ptr2 transporter, a member of the POT family, is responsible for this compound uptake. nih.govtandfonline.comtandfonline.compombase.org Studies have shown that mutations in Ptr2 that impair dipeptide uptake can still allow for this compound transport, suggesting distinct binding or translocation mechanisms within the transporter for this compound compared to some dipeptides. nih.govtandfonline.com Mammalian homologs of Ptr2, such as PepT1, have also been shown to confer this compound sensitivity, indicating a conserved role for POT family transporters in its uptake. nih.govtandfonline.com In Escherichia coli, this compound has been shown to utilize peptide ABC-importers for entry in a process termed "illicit transport". plos.org
Impact of Membrane Permeability on Antibiotic Activity
Membrane permeability is a crucial factor determining the intracellular concentration and activity of this compound. nih.gov Reduced membrane permeability can lead to decreased uptake of the antibiotic, contributing to resistance. In Plasmodium falciparum, the malaria parasite, resistance to this compound is associated with changes in the permeability of the infected erythrocyte membrane. nih.govnih.govrecercat.catnih.gov The parasite induces a broad-selectivity channel called the plasmodial surface anion channel (PSAC) in the host erythrocyte membrane, which facilitates the uptake of various solutes, including this compound. nih.govnih.govrecercat.catnih.govasm.org Resistance to this compound in P. falciparum can occur through mechanisms that reduce the permeability mediated by PSAC. nih.govrecercat.catnih.gov This can involve alterations in PSAC function, leading to reduced uptake of this compound and consequently conferring resistance. nih.govnih.govpnas.org
Epigenetic and Genetic Regulatory Mechanisms
Beyond direct modifications to transporters, resistance can also be mediated by changes in gene expression and genomic alterations.
Gene Expression Switches (e.g., Plasmodium falciparum clag3 genes)
Epigenetic mechanisms, which alter gene expression without changing the underlying DNA sequence, play a significant role in this compound resistance, particularly in Plasmodium falciparum. Resistance to this compound in this parasite is strongly associated with epigenetic switches in the expression of the clag3 genes (clag3.1 and clag3.2). nih.govnih.govrecercat.catasm.orgmdpi.comasm.org These genes are essential for the formation of functional PSAC. nih.govnih.govrecercat.catasm.org P. falciparum can switch between expressing clag3.1 and clag3.2, or even silence both genes simultaneously, through epigenetic regulation. nih.govnih.govrecercat.cat Resistance to low concentrations of this compound has been linked to switching from clag3.2 to clag3.1 expression, suggesting different transport efficiencies for PSAC depending on which clag3 gene is expressed. nih.govnih.gov Resistance to higher concentrations involves the simultaneous epigenetic silencing of both clag3 genes, severely compromising PSAC formation and solute uptake. nih.govnih.gov This epigenetic switching results in altered solute uptake through PSAC, leading to reduced this compound accumulation and conferring resistance. nih.govnih.govrecercat.cat These changes in clag3 expression are not accompanied by large genetic rearrangements or mutations at the clag3 loci or elsewhere in the genome, highlighting the epigenetic nature of this resistance mechanism. nih.govnih.gov
Here is a data table summarizing the relationship between clag3 gene expression and this compound resistance in P. falciparum:
| This compound Concentration | clag3 Gene Expression Pattern | PSAC Activity | This compound Resistance Level |
| Low | Switch from clag3.2 to clag3.1 | Altered Efficiency | Low |
| High | Simultaneous silencing of clag3.1 and clag3.2 | Severely Compromised | High |
Genomic Modifications and Mutations Conferring Resistance
While epigenetic changes in clag3 are a key resistance mechanism in P. falciparum, genomic modifications and mutations can also contribute to this compound resistance in various organisms. In Staphylococcus aureus, whole-genome sequencing of this compound-resistant strains has identified mutations in the norA gene, as discussed earlier, which lead to inactivation of the transporter and reduced uptake of the antibiotic. nih.govasm.orgnih.govasm.org These mutations in norA were observed in a significant percentage of resistant isolates. asm.orgnih.govasm.orgasm.org
In P. falciparum, while large genetic rearrangements at the clag3 loci are not typically observed in epigenetically resistant lines, point mutations in CLAG3 can also lead to altered PSAC properties and confer resistance to compounds transported through this channel, including this compound. pnas.orgasm.orgasm.org These genomic changes can directly impact the structure and function of transporters or other proteins involved in this compound uptake or activity, leading to reduced susceptibility. pnas.org Additionally, resistance can be conferred by the acquisition of specific resistance genes, such as bsr or BSD, which encode deaminases that inactivate this compound by modifying its structure. wikipedia.orgfermentek.comnih.govthermofisher.com This is a common mechanism used in molecular biology for selection purposes.
Here is a data table illustrating the role of norA mutations in S. aureus this compound resistance:
| Organism | Gene | Mutation Type | Effect on Transporter | Impact on this compound | Resistance Level (associated) |
| Staphylococcus aureus | norA | Inactivating | Loss of function | Reduced uptake | High |
Advanced Research Applications in Molecular and Cellular Biology
Utilization as a Dominant Selectable Marker
The ability of Blasticidin S to effectively kill a wide range of cell types while allowing resistant cells to survive makes it an invaluable dominant selectable marker in genetic manipulation experiments. invivogen.comagscientific.comrpicorp.com
Generating stable cell lines that constitutively express a gene of interest is fundamental for long-term studies of gene function and protein production. This compound is widely used in this process. fermentek.comrpicorp.com By co-transfecting eukaryotic cells with a plasmid containing the gene of interest and a this compound resistance gene, researchers can apply this compound to the culture medium. rpicorp.com Only cells that have successfully integrated the resistance gene, and often the linked gene of interest, will survive and proliferate, leading to the establishment of a stable cell line. fermentek.comrpicorp.com Continuous exposure to this compound ensures the persistence of the genetic modification over multiple generations. fermentek.com
This compound is employed as a selection agent in transfection (introduction of DNA into eukaryotic cells) and transformation (introduction of DNA into prokaryotic cells) studies across a diverse array of organisms. invivogen.comagscientific.comtoku-e.comtoku-e.comfermentek.comrpicorp.comthermofisher.comagscientific.comfrontiersin.orgabo.com.plresearcher.lifenih.govbiorxiv.org
In mammalian cells, this compound selection is a common method for isolating successfully transfected cells. invivogen.comagscientific.comfermentek.comthermofisher.comagscientific.comabo.com.plresearcher.life Working concentrations for mammalian cell selection typically range from 1 to 10 µg/mL, although optimization through a kill curve is recommended for specific cell lines. invivogen.comthermofisher.comagscientific.comabo.com.pl
For bacterial transformation, particularly in E. coli, this compound can be used, although E. coli is generally less sensitive to it. invivogen.comagscientific.comtoku-e.comtoku-e.comagscientific.comabo.com.pl Selection in E. coli is typically performed on low-salt LB agar (B569324) medium at pH 8, with this compound concentrations ranging from 25 to 100 µg/mL. invivogen.comtoku-e.comtoku-e.comagscientific.comabo.com.pl Higher pH enhances this compound activity in E. coli. invivogen.comagscientific.com
This compound resistance genes have also been successfully utilized as selectable markers in yeast and various algal species, including diatoms like Phaeodactylum tricornutum and green algae such as Chlamydomonas reinhardtii. thermofisher.comagscientific.comfrontiersin.orgresearcher.lifebiorxiv.org Selection concentrations in yeast can vary widely, typically ranging from 25 to 300 µg/mL, necessitating optimization based on the specific species, strain, and medium. thermofisher.comagscientific.com Studies in Chlamydomonas reinhardtii have shown effective killing at concentrations as low as 50 mg/L (equivalent to 50 µg/mL). frontiersin.org
In functional genomics, where the goal is to understand the role of genes on a large scale, selectable markers are essential for manipulating and tracking genetic alterations. fermentek.com this compound is used to maintain cell populations that have been genetically modified to study gene function. fermentek.com By selecting for cells expressing a this compound resistance gene alongside a gene of interest or a genetic modification, researchers can ensure the propagation of the altered cells for downstream analysis, facilitating the study of gene function and interactions. fermentek.comrpicorp.com
Recombinant protein production often involves the engineering of cell lines to express high levels of a desired protein. This compound selection is a critical step in optimizing this process. fermentek.comrpicorp.comthermofisher.com Cells engineered to produce a specific recombinant protein are frequently co-transfected with a vector containing both the gene for the protein of interest and a this compound resistance gene. fermentek.comrpicorp.comthermofisher.com Selection with this compound allows for the isolation and maintenance of only those cells that have successfully integrated the expression constructs and are capable of producing the recombinant protein. fermentek.comrpicorp.com This selective pressure increases the proportion of protein-producing cells in the culture, thereby enhancing the efficiency and yield of recombinant protein production. fermentek.comrpicorp.com Studies have indicated that the choice of selectable marker, including this compound resistance, can influence the level and variability of recombinant protein expression. nih.gov
Functional Genomics and Gene Function Studies
Integration into Genetic Engineering Technologies
This compound and its resistance genes are integral components of modern genetic engineering technologies, providing a reliable method for selecting successfully modified cells.
The CRISPR-Cas9 system has revolutionized genome editing, allowing for precise modifications to the genome. This compound is frequently used in conjunction with CRISPR-Cas9 as a selectable marker to identify cells that have undergone successful editing or have integrated CRISPR-Cas9 components. agscientific.comtoku-e.combiorxiv.orgsigmaaldrich.comnih.govnih.govroyalsocietypublishing.org
Retroviral Vector Construction for Gene Transfer
Retroviral vectors are commonly employed for the stable integration of exogenous DNA into the genome of dividing cells, a crucial technique in gene transfer experiments and ex vivo gene therapy protocols. nih.govplos.orgcellbiolabs.com These vectors typically include a gene of interest and a selectable marker gene to identify successfully transduced cells. nih.govplos.org this compound resistance genes, such as bsr from Bacillus cereus or BSD from Aspergillus terreus, are frequently incorporated into retroviral and lentiviral vectors for this purpose. fermentek.comsigmaaldrich.comnih.govplos.orgcellbiolabs.comfrontiersin.organtibodiesinc.comtoku-e.comtoku-e.comaddgene.orgoup.comresearchgate.netoup.comnih.gov
The bsr and BSD genes encode this compound deaminase enzymes that detoxify this compound by catalyzing its deamination into a non-toxic derivative, deaminohydroxythis compound. sigmaaldrich.comfrontiersin.orgtoku-e.comtoku-e.comagscientific.com This detoxification allows cells expressing the resistance gene to survive in the presence of this compound, while non-transduced cells are eliminated due to the antibiotic's inhibition of protein synthesis. fermentek.comwikipedia.orgsigmaaldrich.comagscientific.com
The use of this compound as a selection agent in retroviral vector systems offers advantages such as high efficiency and rapid selection. fermentek.com Modified bsr genes, like bsrm which incorporates specific mutations based on Kozak consensus sequences, have been developed to enhance resistance levels and improve their utility in retroviral vector construction for transducing mammalian cells. nih.gov Self-inactivating retroviral vectors containing the bsr gene have also been developed to provide flexibility in selection markers for transducing multiple expression vectors. oup.comresearchgate.netoup.comnih.gov
Data regarding the use of this compound resistance genes in retroviral vectors:
| Resistance Gene | Origin | Enzyme | Mechanism of Resistance | Application in Vectors |
| bsr | Bacillus cereus | This compound deaminase | Deamination of this compound | Selectable marker in retroviral and lentiviral vectors. fermentek.comnih.govplos.orgfrontiersin.organtibodiesinc.comtoku-e.comtoku-e.comoup.comresearchgate.netoup.comnih.gov |
| BSD | Aspergillus terreus | This compound deaminase | Deamination of this compound | Selectable marker in retroviral and lentiviral vectors. wikipedia.orgsigmaaldrich.comfrontiersin.organtibodiesinc.comtoku-e.comagscientific.com |
| bls | Streptoverticillum spp. | Acetyltransferase | Acetylation of this compound | Resistance gene. toku-e.comtoku-e.com |
Investigative Tools for Ribosome Biology and Translational Control
This compound is a valuable tool for dissecting the complex processes of translation, including the elucidation of ribosomal structure and dynamics and the probing of translation termination and elongation. pnas.orgoup.comresearchgate.netannualreviews.orgmdpi.com
Elucidation of Ribosomal Structure and Dynamics
Studies utilizing this compound have contributed significantly to understanding the structure and dynamics of the ribosome. Crystal structures of this compound bound to ribosomal complexes have provided detailed insights into its interaction site and mechanism of action. pnas.orgmdpi.comnih.govresearchgate.netumassmed.edu It has been shown that this compound binds to the P site of the large ribosomal subunit, overlapping with the binding site for P-site tRNA. pnas.orgtoku-e.comtoku-e.commdpi.comresearchgate.netumassmed.edu
Structural analysis revealed that this compound binding induces a deformed conformation of the P-site tRNA, bending its 3′ terminus towards the A site. pnas.orgmdpi.comresearchgate.netumassmed.edu This structural distortion is a unique mechanism of translation inhibition not previously documented for other antibiotics. pnas.orgumassmed.edu this compound also affects ribosomal dynamics, such as slowing down spontaneous intersubunit rotation in pretranslocation ribosomes. pnas.orgresearchgate.netumassmed.edu However, it has negligible effect on elongation factor G (EF-G)-catalyzed translocation of tRNA and mRNA. pnas.orgresearchgate.net
Key structural and dynamic effects of this compound on the ribosome:
Probing Translation Termination and Elongation Processes
This compound has been instrumental in probing the mechanisms of translation termination and elongation. While initially known for inhibiting peptide bond formation, further research has clarified its primary effects, particularly on termination. wikipedia.orgpnas.orgagscientific.comumassmed.edu
Biochemical experiments have demonstrated that this compound strongly inhibits peptide release mediated by release factors (RFs), such as RF1, during translation termination. pnas.orgnih.govumassmed.edu This inhibition is more efficient than its effect on peptidyl transfer during translation elongation. pnas.orgumassmed.edu The deformed conformation of the P-site tRNA induced by this compound is thought to occlude access of release factors into the A site on the 50S subunit, thereby inhibiting termination. pnas.org
Crystal structures of this compound bound to ribosomal termination complexes, including those with release factor 1 (RF1), have provided structural insights into how it interferes with termination. nih.govbiorxiv.org this compound binding shifts the catalytic domain 3 of RF1 and restructures the peptidyl transferase center. nih.gov The universally conserved uridine (B1682114) 2585 in the peptidyl transferase center can occlude the catalytic backbone of the GGQ motif of RF1, explaining a structural mechanism of termination inhibition. nih.gov
In mammalian cells, this compound has been shown to inhibit both translation elongation and termination. oup.comresearchgate.netnih.gov It distorts the 3′CCA tail of the P-site tRNA in mammalian ribosomes to a larger extent than observed in bacterial ribosomes, delaying both peptide bond formation and peptidyl-tRNA hydrolysis. oup.comresearchgate.netnih.gov While it does not inhibit stop codon recognition by eukaryotic release factor 1 (eRF1), it interferes with eRF1's accommodation into the peptidyl transferase center and subsequent peptide release. oup.comresearchgate.netnih.gov
Research findings on the effects of this compound on translation termination and elongation:
| Translational Process | Observed Effect | Research Method Used | Citation |
| Translation Termination | Strong inhibition of peptide release mediated by release factors (e.g., RF1). pnas.orgnih.govumassmed.edu More efficient inhibition than peptidyl transfer. pnas.orgumassmed.edu Interferes with release factor accommodation and peptide release. oup.comresearchgate.netnih.gov | Biochemical experiments pnas.orgumassmed.edu, Crystal structure nih.govbiorxiv.org | pnas.orgoup.comresearchgate.netnih.govumassmed.edubiorxiv.orgnih.gov |
| Translation Elongation | Inhibits peptide bond formation (to a lesser extent than termination). wikipedia.orgpnas.orgumassmed.edu Delays peptide bond formation and peptidyl-tRNA hydrolysis in mammalian cells. oup.comresearchgate.netnih.gov | Biochemical experiments pnas.orgumassmed.edu, Cellular approaches oup.comresearchgate.netnih.gov | wikipedia.orgpnas.orgoup.comresearchgate.netumassmed.edunih.gov |
| Release Factor 1 (RF1) | Shifts catalytic domain 3. nih.gov Interferes with accommodation into peptidyl transferase center. oup.comresearchgate.netnih.gov | Crystal structure nih.gov, Cellular approaches oup.comresearchgate.netnih.gov | oup.comresearchgate.netnih.govnih.gov |
This compound also exhibits cross-resistance with other antibiotics targeting the ribosome, such as puromycin (B1679871) and sparsomycin, suggesting overlapping binding sites or mechanisms of action. wikipedia.orgpnas.orgumassmed.edunih.gov Studies on this compound-resistant cell lines have indicated that the resistance phenotype can be linked to alterations in the 60S ribosomal subunit. nih.gov
Development of Blasticidin S Derivatives and Analogs
Semisynthetic Strategies for Enhanced Activity and Selectivity
Semisynthetic approaches involve chemically modifying the naturally occurring Blasticidin S molecule. This allows for targeted alterations at specific functional groups to investigate their impact on activity, selectivity, and pharmacokinetic properties. nih.govacs.org
Modification of Specific Functional Groups (e.g., C6' carboxylate, esters, amides)
Modification of the C6' carboxylate group of this compound has been a key strategy. Ester derivatives at this position have been synthesized, demonstrating increased antibacterial potency against Gram-positive bacteria and improved selectivity for bacterial over human cells. nih.govnih.govrsc.org Amide derivatization of the C6' carboxylate has also been explored. This modification generally increased activity against Gram-positive bacteria compared to the parent compound, with some exceptions like against the ΔNorA strain of S. aureus. nih.govacs.org Secondary alkyl amides up to four atoms in length have shown similar inhibition of Gram-positive bacterial growth, while a dialkyl tertiary amide displayed slightly reduced potency, suggesting the importance of the amide's H-bond donor in enhancing activity. nih.govacs.org
Semisynthesis of ester derivatives can be achieved in a single step from this compound. nih.govnih.govrsc.org However, generating C6' amides presents a greater synthetic challenge due to the base-sensitivity of the β-arginine portion of the molecule, which can lead to intramolecular cyclization and the formation of cytomycin. nih.govacs.org To circumvent this, a multistep approach involving protection of the C3″ primary amine has been developed, enabling amide formation through methods like methyl esterification followed by displacement with an amine. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to the this compound structure impact its biological activity. These studies involve synthesizing a series of derivatives with systematic changes and evaluating their potency against various targets. ijpsr.com
SAR studies on C6' ester derivatives have indicated that activity tends to decrease with increasing chain length of the alkyl group. nih.govacs.org In contrast, for amide derivatives, chain length did not appear to have a pronounced effect on inhibition among aliphatic amides tested, although the longest chains used in these studies were shorter than those in the ester studies and included alkynes which could introduce pi interactions. nih.govacs.org The observation that a dialkyl tertiary amide showed slightly reduced potency compared to secondary amides suggests the potential role of the amide proton as an H-bond donor in the interaction with the target. nih.govacs.org
Novel Analogs and Their Biological Profiles (e.g., P10)
The discovery and characterization of novel analogs, both natural and synthetic, provide valuable insights into the structural features critical for activity. P10 is a natural product analog of this compound that has garnered attention due to its increased potency, particularly against Gram-negative bacteria. nih.govacs.orgnih.govnih.govnih.gov P10 differs from this compound by having a primary amide in place of the C6' carboxylic acid. nih.govnih.gov
Studies have shown that P10 can be significantly more active than this compound against various bacterial strains, including E. coli and S. aureus, with potency increases reported up to 16-fold. nih.govnih.gov This enhanced activity has been hypothesized to be related to the change in charge state at physiological pH compared to this compound. nih.gov Research into the cellular uptake of P10 and this compound revealed that the NorA multidrug efflux pump, unexpectedly, appears to facilitate the cellular entry of these peptidyl nucleosides in S. aureus. nih.govnih.gov
Data on the comparative activity of this compound, P10, and some amide derivatives against various bacterial strains highlight the potential for improved antibacterial profiles through structural modification. nih.govacs.org
| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. baumannii (MIC, µg/mL) |
| This compound | Data varies | Data varies | Data varies | Data varies | Data varies | Data varies |
| P10 | Up to 8-fold lower than BLS nih.gov | - | - | - | Up to 16-fold lower than BLS nih.gov | Up to 16-fold lower than BLS nih.gov |
| Amide derivatives (general) | Increased activity vs BLS nih.govacs.org | - | - | Stronger or similar activity vs BLS acs.org | Stronger or similar activity vs BLS acs.org | Stronger or similar activity vs BLS acs.org |
| Methyl amide 15 | - | - | - | - | - | Broadest activity among some derivatives acs.org |
| Ethanol amide 21 | - | - | - | - | - | Broadest activity among some derivatives acs.org |
Note: Specific MIC values for this compound and its derivatives can vary depending on the bacterial strain and assay conditions used in different studies. The table summarizes general trends and reported fold changes.
Computational Modeling and Docking Studies for Derivative Design
Computational modeling and docking studies play an increasingly important role in the design and optimization of this compound derivatives. These in silico methods can help predict the binding modes and affinities of potential drug candidates to their ribosomal target, guiding the synthesis of compounds with improved activity and selectivity. nih.govacs.orgnih.govmdpi.com
Molecular docking studies have been performed with this compound, P10, and various amide derivatives to assess potential binding differences to the ribosome. nih.govacs.org By comparing the predicted binding poses to the known crystal structure of this compound bound to the ribosome, researchers can gain insights into how structural modifications influence the interaction with the ribosomal peptidyl transferase center. nih.govnih.gov Computational property analysis, such as calculating cLogP values, has also been used to explore potential correlations between physicochemical properties and observed activity. nih.govacs.org These computational approaches complement experimental SAR studies and aid in the rational design of novel this compound analogs. nih.govacs.orgnih.govmdpi.com
Broader Biological Activities and Therapeutic Research Implications
Antifungal Activities
Blasticidin S possesses notable antifungal properties, with significant activity demonstrated against several pathogenic fungi.
Against Rice Blast Fungus (Piricularia oryzae)
This compound is recognized as a potent antifungal agent with particular efficacy against the rice blast fungus, Piricularia oryzae, now known as Magnaporthe oryzae bioaustralis.combioaustralis.com. Historically, it was utilized commercially in Japan for controlling rice blast disease bioaustralis.combioaustralis.com. Studies have evaluated the inhibitory effects of this compound on the mycelial growth of M. oryzae. For instance, one study reported an inhibition concentration (IC50) of 63.06 µg/ml for this compound against M. oryzae ppjonline.org. The emergence of M. oryzae populations resistant to various fungicides, including this compound, has been noted, challenging the long-term application of such compounds in rice paddies rsc.org.
Inhibition of Aflatoxin Production by Aspergillus flavus
Research indicates that this compound can inhibit the production of aflatoxins by Aspergillus flavus without significantly impeding the fungus's growth researchgate.netmdpi.comacs.orgyeastgenome.orgapexbt.com. This selective inhibition suggests a potential application in preventing mycotoxin contamination in agricultural products researchgate.net. Analysis of A. flavus treated with this compound revealed that the compound is metabolized into derivatives, such as N-acetyldeaminohydroxythis compound acs.org. While the exact mode of action for aflatoxin inhibition is not fully explained solely by general protein synthesis inhibition due to the fungus's ability to detoxify this compound, a decrease in the abundance of aflatoxin biosynthetic enzymes has been observed after exposure to this compound mdpi.comacs.orgyeastgenome.orgapexbt.com. Some semisynthetic derivatives of this compound have shown enhanced inhibitory activity against aflatoxin production compared to the parent compound mdpi.com.
Effects on Candida albicans Ribosomes and Antifungal Resistance
This compound has been shown to interact with the ribosomal machinery of Candida albicans, a significant human fungal pathogen kpfu.rupdbj.orgsciencex.comnih.gov. Cryo-electron microscopy studies have provided structural insights into the C. albicans 80S ribosome in complex with this compound kpfu.rupdbj.orgnih.govebi.ac.uk. These structural analyses contribute to understanding the binding sites of inhibitors on the fungal ribosome. While C. albicans is increasingly resistant to current antifungal drugs, structural studies of its ribosome, including in complex with this compound, are aimed at identifying structural differences compared to human ribosomes that could be exploited for the development of new selective antifungal inhibitors kpfu.runih.gov. In one assay, this compound demonstrated inhibition against C. albicans, although certain semisynthetic derivatives did not nih.gov.
Antibacterial Activities and Spectrum
This compound exhibits broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus, Enterococcus faecalis, Vancomycin-Resistant Enterococcus)
This compound is active against a range of Gram-positive bacteria, including important human pathogens such as Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Vancomycin-Resistant Enterococcus (VRE) acs.orgnih.govresearchgate.nettargetmol.comasm.org. Semisynthetic modifications of this compound have demonstrated significantly increased activity against Gram-positive bacteria and enhanced specificity for pathogenic bacteria over human cells acs.orgnih.govresearchgate.netrsc.org. The activity against S. aureus appears to be influenced by the NorA efflux pump, which may facilitate cellular entry of this compound acs.orgnih.govresearchgate.netnih.gov. Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-positive strains have been reported.
| Bacterial Strain | Antibiotic Susceptibility | MIC (µg/ml) of this compound |
| Staphylococcus aureus 29213 | Sensitivity | 50 asm.org |
| Staphylococcus aureus 43300 | MRSA | 100 asm.org |
| Staphylococcus aureus BAA-44 | MDRSA | 25 asm.org |
| Staphylococcus aureus | - | 33.2 ± 0.8 targetmol.com |
| MRSA | - | 59.7 ± 7.8 targetmol.com |
| Enterococcus faecalis 29212 | Sensitivity | 25 asm.org |
| Enterococcus faecalis | - | 26.3 ± 13 targetmol.com |
| Enterococcus faecium 700221 | VRE | 200 asm.org |
| VRE | - | 58.0 ± 9.4 targetmol.com |
Activity Against Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli)
This compound also exhibits activity against Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli acs.orgnih.govresearchgate.nettargetmol.comasm.org. While generally considered to have moderate activity against Gram-negative strains compared to Gram-positive bacteria, some semisynthetic derivatives have shown improved activity against specific Gram-negative pathogens nih.govacs.orgnih.gov. A natural product analogue, P10, has demonstrated increased potency against Gram-negative bacteria compared to this compound nih.govresearchgate.netasm.org. The uptake of this compound in Gram-negative bacteria like E. coli appears to involve peptide ABC-importers plos.org. MIC values for this compound against various Gram-negative strains have been reported.
| Bacterial Strain | Antibiotic Susceptibility | MIC (µg/ml) of this compound |
| Escherichia coli 25922 | Sensitivity | 100 asm.org |
| Klebsiella pneumoniae | - | 42.3 ± 3.5 targetmol.com |
| Klebsiella pneumoniae | - | 400 asm.org |
| Pseudomonas aeruginosa | - | 61.0 ± 6.0 targetmol.com |
| Pseudomonas aeruginosa | Sensitivity | 200 asm.org |
| Acinetobacter baumannii | - | 104 ± 25 targetmol.com |
| Acinetobacter baumannii | High sensitivity | 400 asm.org |
| Acinetobacter baumannii | High resistance | 400 asm.org |
Activity Against Mycobacteria (e.g., Mycobacterium tuberculosis)
This compound has demonstrated activity against various bacteria, including Mycobacterium tuberculosis. sigmaaldrich.comcaymanchem.com Research indicates that this compound is active against M. tuberculosis in broth dilution assays at concentrations ranging from 5 to 50 µg/ml. caymanchem.com Studies exploring new antibiotic leads have investigated semisynthetic derivatives of this compound for enhanced activity against bacteria, including Gram-positive and Gram-negative pathogens. rsc.orgacs.org Some derivatives have shown increased potency against bacteria like Staphylococcus aureus and Escherichia coli compared to the parent compound. nih.gov Resistance to this compound and its analogs in Staphylococcus aureus has been associated with inactivation of the norA gene, which encodes a multidrug transporter, suggesting that this transporter may facilitate the cellular entry of peptidyl nucleosides. nih.gov
Anti-Nematode Activity
This compound exhibits activity against nematodes. toku-e.comsigmaaldrich.com This anti-nematode property has been noted in the context of its broad spectrum of activity against various microorganisms and tumor cells. toku-e.com While the precise mechanisms underlying its anti-nematode effects are not detailed in the provided search results, its general mode of inhibiting protein synthesis in eukaryotes could contribute to this activity. umassmed.eduagscientific.com Research into anti-nematode compounds from natural sources often involves in vitro assays to assess their toxicity to nematodes. frontiersin.org
Anti-Cancer and Anti-Tumor Research
This compound is active against tumor cells and has been explored in anti-cancer and anti-tumor research. toku-e.comsigmaaldrich.commdpi.com Its ability to inhibit protein synthesis in eukaryotic cells forms the basis of this activity. agscientific.comagscientific.com Research has investigated its potential in anticancer therapy, including its use as a selection factor in studies involving forced genetic expression. agscientific.com Studies on castration-resistant prostate cancer cells have explored the potential anticancer effects of nucleoside antibiotics like this compound, both alone and in combination with other drugs. biorxiv.org These studies have indicated that this compound can inhibit the proliferation and cell viability of certain cancer cell lines, decrease cell survival and tumorigenic potential, reduce metastatic potential, and induce apoptotic cell death. biorxiv.org For instance, in PC3 and DU145 prostate cancer cell lines, this compound demonstrated dose-dependent inhibition of cell viability, with lower IC50 values observed in PC3 cells compared to DU145 cells. biorxiv.org
Therapeutic Potential through Modulation of Translation in Disease
The mechanism of action of this compound, which involves modulating protein translation, suggests potential therapeutic applications in diseases linked to translational dysfunction. umassmed.edupnas.orgresearchgate.net By interfering with the ribosomal machinery, this compound can influence the process of protein synthesis in eukaryotic cells. agscientific.comagscientific.com
Suppression of Premature Termination Codons in Genetic Disorders (e.g., Cystic Fibrosis, Duchenne Muscular Dystrophy)
Premature termination codons (PTCs), arising from nonsense mutations, can lead to the production of truncated and often non-functional proteins, causing numerous genetic disorders such as cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD). pnas.orgresearchgate.netalltrna.complos.org Research into suppressing PTCs to allow read-through and the production of full-length protein is an active area of therapeutic development for these diseases. umassmed.edupnas.orgresearchgate.netalltrna.com
This compound has been identified as a potential candidate in this area due to its interaction with the ribosomal termination process. umassmed.edupnas.org Studies have shown that this compound predominantly targets peptide release by binding to the peptidyl-transferase center of the ribosome. umassmed.edupnas.org In human cells, this compound has been found to inhibit nonsense-mediated mRNA decay and, at subinhibitory concentrations, can modulate translation dynamics at PTCs, leading to enhanced protein production from mRNA containing nonsense mutations. researchgate.netnih.gov This suggests a potential for this compound, or its derivatives, to promote translational read-through of PTCs in genetic disorders like CF and DMD. umassmed.edupnas.orgalltrna.com While aminoglycoside antibiotics like gentamicin (B1671437) have also been studied for their ability to induce PTC read-through, their efficacy can be variable and associated with toxicity concerns. researchgate.netbiorxiv.org The mechanism by which this compound influences translation termination and potentially promotes read-through involves its interaction with the ribosome and interference with the release factors. umassmed.edupnas.orgresearchgate.net
While the search results highlight the potential of this compound in modulating translation at PTCs, specific detailed research findings directly demonstrating its therapeutic efficacy in animal models or clinical trials for CF or DMD were not extensively provided. However, the fundamental research on its mechanism of action on eukaryotic ribosomes and its effect on nonsense-mediated mRNA decay supports the rationale for exploring its potential in these genetic disorders. umassmed.edupnas.orgresearchgate.netnih.gov
Below is a table summarizing some of the biological activities discussed:
| Biological Activity | Organisms/Conditions Tested Against | Key Findings / Implications |
| Activity Against Mycobacteria | Mycobacterium tuberculosis, Gram-positive and Gram-negative bacteria | Active against M. tuberculosis in vitro; Semisynthetic derivatives show enhanced potency against various bacteria. sigmaaldrich.comcaymanchem.comrsc.orgacs.org Resistance linked to NorA transporter inactivation. nih.gov |
| Anti-Nematode Activity | Nematodes | Active against nematodes. toku-e.comsigmaaldrich.com |
| Anti-Cancer and Anti-Tumor Research | Tumor cells, Castration-resistant prostate cancer cell lines (PC3, DU145) | Active against tumor cells; Inhibits proliferation, viability, tumorigenic potential, and metastasis; Induces apoptosis in cancer cells. toku-e.comsigmaaldrich.combiorxiv.org |
| Therapeutic Potential through Modulation of Translation | Genetic Disorders with PTCs (e.g., CF, DMD) | Inhibits protein synthesis by targeting ribosomal termination; Can modulate translation at PTCs and enhance protein production from nonsense mRNA at subinhibitory concentrations. umassmed.edupnas.orgresearchgate.netnih.gov |
Methodological Approaches in Blasticidin S Research
Structural Biology Techniques
Structural biology techniques have been instrumental in visualizing the interaction of Blasticidin S with the ribosome at or near atomic resolution, providing crucial insights into its binding site and the resulting conformational changes.
X-ray Crystallography of Ribosome-Antibiotic Complexes
X-ray crystallography has been a key method for determining the precise binding location of this compound on the ribosome and understanding the structural basis of its inhibitory activity. Crystal structures of ribosomes, often from bacterial species like Thermus thermophilus or archaea like Haloarcula marismortui, bound to this compound have been determined. pnas.orgresearchgate.netroyalsocietypublishing.org These structures have revealed that this compound binds to the P site of the large ribosomal subunit, near the peptidyl transferase center. pnas.orgresearchgate.netroyalsocietypublishing.orgoup.comresearchgate.net
A 3.4-Å crystal structure of this compound bound to a Thermus thermophilus 70S ribosome complex with tRNA in the P and E sites provided significant detail on its mechanism. pnas.orgresearchgate.netnih.gov This structure showed that this compound uniquely inhibits translation by bending the 3′ terminus of the P-site tRNA towards the A site of the large ribosomal subunit. pnas.orgresearchgate.netnih.gov This deformation of the tRNA is critical to the antibiotic's action. pnas.orgresearchgate.net
Crystal structures of this compound bound to the yeast 80S ribosome have also been determined, showing its association with mRNA and tRNA binding sites. pdbj.org These studies highlight that this compound binds to the P-site of the large subunit in eukaryotes in a similar manner to bacteria and archaea. royalsocietypublishing.org
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has complemented X-ray crystallography by providing structural information on ribosomal complexes with this compound, particularly for eukaryotic ribosomes which can be more challenging to crystallize in certain functional states. Cryo-EM structures of this compound bound to mammalian termination complexes have been determined. oup.comresearchgate.net These structures have shown that in mammalian ribosomes, this compound binding also distorts the P-site tRNA, and this distortion is predicted to interfere with peptide bond formation and prevents the accommodation of eukaryotic release factor 1 (eRF1) in the peptidyl transferase center. oup.com This is in contrast to bacterial ribosomes, where this compound does not prevent RF1 accommodation. oup.com Cryo-EM has also been used to determine the structure of the Candida albicans 80S ribosome in complex with this compound at resolutions better than 2.9 angstroms. ebi.ac.uk
Biochemical and Biophysical Assays
Biochemical and biophysical assays are employed to study the functional consequences of this compound binding to the ribosome and its impact on various steps of protein synthesis.
Single-Molecule Förster Resonance Energy Transfer (smFRET)
smFRET is a powerful technique used to monitor dynamic conformational changes within the ribosome and the movement of tRNAs during translation. smFRET measurements have been used to investigate the effect of this compound on ribosomal intersubunit rotation and tRNA translocation. pnas.orgresearchgate.netnih.govresearchgate.net Studies using smFRET have shown that this compound slows down spontaneous intersubunit rotation in pretranslocation ribosomes. pnas.orgresearchgate.netnih.govresearchgate.net This observation aligns with earlier biochemical data indicating that this compound increases tRNA affinity towards the 50S P site. pnas.orgresearchgate.net However, smFRET experiments have also demonstrated that this compound has a negligible effect on elongation factor G (EF-G) catalyzed translocation of tRNA and mRNA, suggesting that inhibition of translocation is not the primary mode of this compound action in vivo. pnas.orgresearchgate.netnih.gov
Filter-Binding Assays for tRNA Binding
Filter-binding assays are used to quantify the binding affinity of tRNA to the ribosome in the presence or absence of antibiotics like this compound. This method involves incubating ribosomes with radiolabeled tRNA and then filtering the mixture; ribosomes with bound tRNA are retained on the filter, allowing for the measurement of bound tRNA. Filter-binding assays have been utilized to re-examine the effect of this compound on P-site tRNA binding. pnas.orgresearchgate.net Using full-length initiator fMet-tRNAfMet, studies found no inhibition of tRNA binding at this compound concentrations up to 1 mM, which contrasted with some previous experiments that used short tRNA analogs. pnas.orgresearchgate.net This suggests that while this compound binds near the P site, it doesn't necessarily prevent the initial binding of full-length tRNA, but rather affects its conformation and subsequent steps.
Cell-Free Protein Synthesis Assays
Data Tables
| Method | Key Finding | Organism/System Studied | Resolution/Technique Detail | Source |
| X-ray Crystallography | Binds to P site of large ribosomal subunit, bends P-site tRNA 3' terminus. | Thermus thermophilus 70S ribosome | 3.4 Å crystal structure with tRNA | pnas.orgresearchgate.netnih.gov |
| X-ray Crystallography | Binds to P site of large ribosomal subunit. | Yeast 80S ribosome | Crystal structures with inhibitors | royalsocietypublishing.orgpdbj.org |
| Cryo-EM | Distorts mammalian P-site tRNA, prevents eRF1 accommodation. | Mammalian termination complexes | Cryo-EM structures | oup.comresearchgate.net |
| Cryo-EM | Structure of complex. | Candida albicans 80S ribosome complex | Resolution better than 2.9 Å | ebi.ac.uk |
| smFRET | Slows down spontaneous intersubunit rotation. | Pretranslocation ribosomes | Single-molecule FRET measurements | pnas.orgresearchgate.netnih.govresearchgate.net |
| smFRET | Negligible effect on EF-G catalyzed translocation. | Ribosomes with EF-G | Single-molecule FRET measurements | pnas.orgresearchgate.netnih.gov |
| Filter-Binding Assay | No inhibition of full-length fMet-tRNAfMet binding at ≤ 1 mM. | E. coli 70S ribosomes with mRNA and tRNA | Filter-binding assay with [35S]-fMet-tRNAfMet | pnas.orgresearchgate.net |
| Cell-Free Protein Synthesis | Inhibits protein synthesis. | Bacterial and mammalian cell-free systems | In vitro translation assays | nih.govasm.org |
| Cell-Free Protein Synthesis | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation. | Ribosomal systems | Biochemical experiments | pnas.orgresearchgate.netnih.gov |
Enzyme Activity Assays (e.g., for Deaminases, Acetyltransferases)
Enzyme activity assays are crucial for characterizing the function of proteins that confer resistance to this compound, particularly deaminases and acetyltransferases. These assays measure the catalytic activity of the enzymes responsible for modifying and inactivating this compound. For instance, studies on the this compound deaminase (SLBSD) from Streptomyces lividans have utilized in vitro assays to measure its activity with various nucleosides. nih.gov These assays can help determine the substrate specificity and kinetic parameters of the resistance enzymes. Bioassays are also used to measure the resistance level of strains expressing these enzymes to different concentrations of this compound. asm.orgnih.gov This involves inoculating media containing varying concentrations of this compound with the strains and observing growth inhibition. asm.orgnih.gov
Genetic and Genomic Methodologies
Genetic and genomic approaches are extensively used to identify and study the genes involved in this compound resistance and to utilize this compound as a selection tool in genetic engineering.
Whole-Genome Sequencing for Resistance Determinants
Whole-genome sequencing (WGS) is a powerful method for identifying genetic determinants of this compound resistance. By sequencing the genomes of this compound-resistant organisms and comparing them to sensitive strains, researchers can pinpoint mutations or genes associated with resistance. For example, WGS of laboratory-evolved Staphylococcus aureus strains resistant to this compound revealed mutations in the norA gene, which encodes a multidrug efflux pump. nih.govasm.orgnih.govacs.org Unexpectedly, inactivation of norA was associated with resistance, suggesting that NorA may facilitate the cellular entry of this compound in addition to its efflux function. nih.govnih.govacs.org WGS analysis can identify high-quality variants, providing insights into the genetic basis of resistance development. nih.gov
Genome-Wide Knockout Screens
Genome-wide knockout screens are employed to systematically identify genes whose inactivation affects susceptibility or resistance to this compound. In these screens, a library of strains, each with a different gene knocked out, is exposed to this compound. Strains that exhibit altered fitness (survival or growth) in the presence of the antibiotic highlight genes involved in the cellular response to this compound. A genome-wide assessment of the fitness of barcoded Escherichia coli knockout strains in the presence of this compound, combined with WGS of resistant Staphylococcus aureus, revealed that restricted cellular access was a key feature in resistance. nih.govnih.govacs.org Deletions within peptide ABC-importers were found to confer resistance to this compound, suggesting these transporters are involved in drug uptake. plos.org
Transfection and Transformation Protocols
Transfection (introducing genetic material into eukaryotic cells) and transformation (introducing genetic material into prokaryotic cells) protocols are fundamental techniques when using this compound as a selectable marker. These protocols involve introducing a plasmid or construct containing a this compound resistance gene (such as bsr or BSD) along with a gene of interest into cells. fermentek.comtoku-e.cominvivogen.comsigmaaldrich.comthermofisher.comabo.com.plabo.com.plfrontiersin.org After allowing time for expression, cells are subjected to selection medium containing this compound. toku-e.comabo.com.pl Only cells that have successfully integrated and expressed the resistance gene survive and proliferate, allowing for the isolation of stable cell lines or transformed colonies. fermentek.comabo.com.pl
Protocols typically involve seeding parental cells, transfecting them with the construct, and then applying selection medium at an appropriate concentration determined by a kill curve. toku-e.comthermofisher.comabo.com.plabo.com.plthermofisher.com The kill curve involves exposing sensitive cells to varying concentrations of this compound to find the lowest concentration that kills all cells within a specific timeframe (e.g., 10-14 days for mammalian cells). thermofisher.comabo.com.plabo.com.plthermofisher.com This optimal concentration is then used for selection. toku-e.comabo.com.plabo.com.pl Transfection efficiency can be assessed using various methods, including immunostaining or reporter gene expression. abo.com.pl this compound is effective for selection in a wide range of cell types, including mammalian cells, E. coli, yeast, and algae like Chlamydomonas reinhardtii. toku-e.cominvivogen.comsigmaaldrich.comthermofisher.comabo.com.plfrontiersin.orgthermofisher.com
Reporter Gene Assays (e.g., Luciferase)
Reporter gene assays, such as those utilizing luciferase, are often coupled with this compound selection to monitor gene expression or cellular pathways. In these systems, a reporter gene (e.g., firefly or Renilla luciferase) is linked to a promoter or pathway of interest, and a this compound resistance gene is included on the same or a co-transfected plasmid for selection. invivogen.comasm.orgnih.govoup.comresearchgate.net Cells successfully transfected and expressing the resistance gene survive this compound treatment. The activity of the reporter gene in these selected cells then provides a quantitative measure of the activity of the linked promoter or pathway. invivogen.comasm.orgnih.govoup.comresearchgate.net
Dual-luciferase reporter systems, employing both firefly and Renilla luciferase, are commonly used for normalization, where one luciferase serves as an experimental reporter and the other as a control for transfection efficiency and cell viability. asm.orgoup.comresearchgate.netnih.gov this compound selection ensures that the analyzed cell population consists of cells that have taken up the genetic constructs. These assays are valuable for studying gene regulation, signal transduction pathways, and screening for compounds that affect these processes. invivogen.comasm.orgnih.govoup.comresearchgate.netpromega.com For example, a haploid reporter genetic screen aimed at discovering NF-κB inhibitors used cells with an NF-κB transcriptional reporter driving expression of the BSR this compound resistance gene, allowing cells with activated NF-κB to survive in the presence of this compound. nih.gov
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and widely used technique for quantifying gene expression levels. culturecollections.org.ukthermofisher.com In the context of this compound research, qRT-PCR can be used to measure the expression of this compound resistance genes or genes whose expression is affected by this compound treatment or by genetic modifications introduced using this compound selection. nih.govresearchgate.net
The technique involves reverse transcribing RNA into complementary DNA (cDNA) and then amplifying specific cDNA sequences using PCR with fluorescent detection in real-time. culturecollections.org.ukthermofisher.com This allows for the quantification of the initial amount of mRNA transcripts. culturecollections.org.ukthermofisher.com qRT-PCR can be used to analyze the expression of the this compound resistance gene itself within transfected or transformed cells to confirm its expression. nih.govresearchgate.net It can also be applied to study how this compound affects the expression of endogenous genes in sensitive or resistant cells. nih.govresearchgate.net Proper normalization using stably expressed reference genes is crucial for accurate qRT-PCR results. culturecollections.org.ukd-nb.infomdpi.com
Computational Approaches
Molecular Docking and Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor) to form a stable complex. In the context of this compound research, docking studies are employed to investigate its binding interactions with its primary target, the ribosome, and other relevant proteins like this compound deaminase (BSD) or O-methyltransferase A (Omt-A). nih.govnih.govbioinformation.netdrugbank.com
Studies have utilized molecular docking to explore how structural modifications to this compound affect its binding poses and affinity to the ribosome. For instance, research on semisynthetic this compound derivatives, such as amides, has employed molecular docking to compare their predicted binding modes to the cocrystal structure of this compound with the Thermus thermophilus ribosome. nih.gov These studies suggested variable binding poses for the derivatives compared to the parent compound. nih.govacs.org Specifically, modifications at the C6' carboxylic acid position of this compound to form amide derivatives were shown computationally to potentially create more favorable interactions within the ribosome's binding pocket by reorienting specific groups. nih.gov
Molecular dynamics simulations are often used in conjunction with docking to provide a more dynamic view of the ligand-receptor interaction over time, accounting for the flexibility of both molecules. lupinepublishers.commdpi.comacs.orgacs.org While specific detailed molecular dynamics simulation studies solely focused on this compound interaction with the ribosome were not extensively detailed in the search results, the principle of using dynamic simulations to investigate small molecule interactions with enzyme pockets is a recognized approach in drug development. acs.org
Docking studies have also been applied to investigate the interaction of this compound and its derivatives with other proteins. For example, molecular docking was used to analyze the interaction of this compound with the Omt-A protein from Aspergillus flavus, an enzyme involved in aflatoxin formation. nih.govbioinformation.net This analysis aimed to understand the binding features of this compound to residues within the Omt-A protein. nih.govbioinformation.net Additionally, molecular docking has been employed in studies involving cytidine (B196190) deaminases, enzymes that can deactivate this compound by deaminating its cytosine moiety. drugbank.comnih.gov Docking studies have helped identify amino acid residues in cytidine deaminases that are in close contact with substrates, providing insights into the enzyme-substrate interaction. nih.gov
Q & A
What is the molecular mechanism of Blasticidin S in inhibiting protein synthesis, and how does this inform its use in selecting genetically engineered cells?
This compound binds to the ribosomal P-site, stabilizing tRNA interactions and preventing peptide bond formation, thereby halting protein synthesis in both prokaryotic and eukaryotic cells . This mechanism enables its use as a selection agent for cells transfected with resistance genes (e.g., bsr, bsd, or bls), which encode enzymes that detoxify this compound. For example, bsr (deaminase) converts this compound into a nonfunctional derivative, allowing only resistant cells to proliferate .
How do researchers determine the optimal this compound concentration for mammalian cell selection?
A dose-response "kill curve" is essential:
Cell preparation : Seed cells at ~25% confluency.
Concentration gradient : Test this compound in increments (e.g., 1–20 µg/mL) .
Observation : Monitor viability for 10–14 days. The lowest concentration achieving >90% cell death in non-resistant cells is optimal.
Validation : Confirm efficacy using a control plasmid (e.g., pCMV-BSD) .
What experimental strategies address CpG dinucleotide-induced silencing of the bsr resistance gene in eukaryotic systems?
The native bsr gene contains CpG motifs prone to epigenetic silencing. Modified versions with reduced CpG content or codon-optimized sequences (e.g., for human cells) improve stable expression. For plant systems, intron insertion or methylation-resistant promoters may be used .
Why do reported LD50 values for this compound vary across species, and how should this influence experimental design?
Variations arise from species-specific metabolism and differences in test formulations (e.g., hydrochloride vs. free base). For example:
How does this compound compare to cycloheximide in specificity for eukaryotic protein synthesis inhibition?
While both inhibit eukaryotic ribosomes, this compound exhibits faster action and fewer off-target effects. Cycloheximide broadly blocks elongation, whereas this compound specifically prevents peptide bond formation without interfering with uridine uptake, making it preferable for pulse-chase experiments .
What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and eye protection (H312/H332 hazards) .
- Ventilation : Use chemical fume hoods to avoid inhalation.
- Waste disposal : Incinerate contaminated materials at ≥800°C .
- Emergency measures : For spills, neutralize with absorbent materials and dispose as hazardous waste .
How can researchers validate ribosomal resistance mechanisms in this compound-resistant cell lines?
In vitro translation assays : Compare protein synthesis inhibition using S-30 extracts from resistant (e.g., Bla-R mutants) and parental cells. Resistance is confirmed if this compound fails to inhibit mutant ribosomes .
Ribosome profiling : Identify mutations in ribosomal proteins (e.g., 28S rRNA) that confer resistance .
What steps ensure reproducible selection of stable cell lines using this compound?
Vector design : Use a resistance gene (bsr or BSD) under a strong promoter (e.g., CMV).
Transfection : Optimize delivery (e.g., lipofection vs. electroporation).
Selection timeline : Maintain antibiotic pressure for 2–3 weeks post-transfection.
Clonal isolation : Single-cell sorting or limiting dilution to ensure homogeneity .
How do ecological toxicity profiles of this compound impact laboratory waste management?
While this compound is highly toxic to mammals (H300), its environmental persistence is low. However, biodegradation requires >28 days, necessitating inactivation (e.g., autoclaving with NaOH) before disposal to prevent aquatic contamination .
What methodologies resolve contradictions in this compound efficacy across bacterial vs. eukaryotic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
